2-Pentyltetrahydro-2H-thiopyran
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Overview
Description
2-Pentyltetrahydro-2H-thiopyran is a heterocyclic compound featuring a six-membered ring with a sulfur atom. This compound is part of the thiopyran family, which is analogous to pyrans but with sulfur replacing the oxygen atom. Thiopyrans are known for their diverse physiological functions and are integral components in various natural products and pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyltetrahydro-2H-thiopyran typically involves the reaction of pentyl halides with tetrahydrothiopyran under basic conditions. One common method is the nucleophilic substitution reaction where pentyl bromide reacts with tetrahydrothiopyran in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a reactor under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-Pentyltetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides and amines are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiopyrans.
Scientific Research Applications
2-Pentyltetrahydro-2H-thiopyran has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Pentyltetrahydro-2H-thiopyran involves its interaction with various molecular targets. The sulfur atom in the thiopyran ring can form strong interactions with biological molecules, influencing their function. For example, it can inhibit bacterial cell division by targeting proteins involved in the process, leading to bactericidal effects .
Comparison with Similar Compounds
Similar Compounds
2H-Thiopyran: Similar structure but without the pentyl group.
Tetrahydrothiopyran: Lacks the pentyl substitution.
Thiopyran-2-thione: Contains a thione group instead of a simple sulfur atom.
Uniqueness
2-Pentyltetrahydro-2H-thiopyran is unique due to its pentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets .
Properties
CAS No. |
17912-27-5 |
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Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
2-pentylthiane |
InChI |
InChI=1S/C10H20S/c1-2-3-4-7-10-8-5-6-9-11-10/h10H,2-9H2,1H3 |
InChI Key |
MFQWJPPVAUXXDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCCCS1 |
Origin of Product |
United States |
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